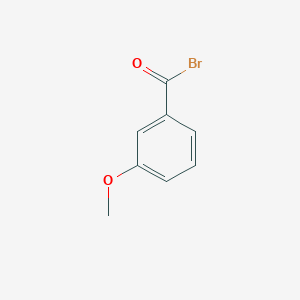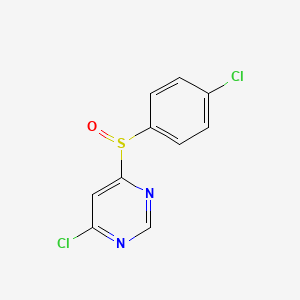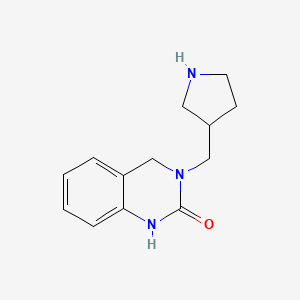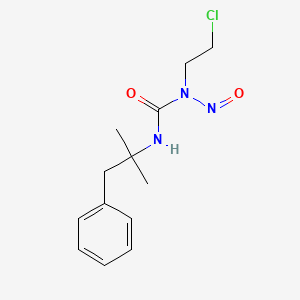
1-(2-Chloroethyl)-3-(alpha,alpha-dimethylphenethyl)-1-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their alkylating properties and are often used in chemotherapy due to their ability to cross-link DNA, thereby inhibiting cancer cell growth.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea typically involves the reaction of a chloroethylamine with a nitrosating agent under controlled conditions. The reaction may proceed as follows:
Starting Materials: 2-chloroethylamine and 1,1-dimethyl-2-phenylethylamine.
Reaction: The amines are reacted with a nitrosating agent such as sodium nitrite in the presence of an acid (e.g., hydrochloric acid) to form the nitrosourea compound.
Conditions: The reaction is usually carried out at low temperatures to prevent decomposition of the nitrosourea.
Industrial Production Methods
Industrial production of nitrosoureas often involves similar synthetic routes but on a larger scale. The process must be carefully controlled to ensure the purity and stability of the final product, as nitrosoureas can be sensitive to heat and light.
化学反应分析
Types of Reactions
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea can undergo several types of chemical reactions, including:
Alkylation: The compound can alkylate DNA and proteins, leading to cross-linking and inhibition of cellular processes.
Hydrolysis: In aqueous environments, the compound can hydrolyze to form various by-products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Alkylation: Typically occurs under physiological conditions (pH 7.4, 37°C).
Hydrolysis: Can occur in the presence of water or aqueous buffers.
Oxidation/Reduction: May require specific oxidizing or reducing agents.
Major Products Formed
Alkylation: Cross-linked DNA or proteins.
Hydrolysis: Various by-products, including amines and alcohols.
Oxidation/Reduction: Oxidized or reduced forms of the compound.
科学研究应用
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its DNA-alkylating properties.
Industry: May be used in the development of new materials or chemical processes.
作用机制
The primary mechanism of action of N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea involves the alkylation of DNA. The compound forms covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This ultimately results in cell death, making it effective against rapidly dividing cancer cells.
相似化合物的比较
Similar Compounds
Carmustine (BCNU): Another nitrosourea used in chemotherapy.
Lomustine (CCNU): Similar to carmustine but with different pharmacokinetics.
Semustine (MeCCNU): A methylated derivative of carmustine.
Uniqueness
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea is unique due to its specific chemical structure, which may confer different pharmacological properties compared to other nitrosoureas. Its unique substituents may affect its stability, reactivity, and interactions with biological targets.
属性
CAS 编号 |
33021-93-1 |
|---|---|
分子式 |
C13H18ClN3O2 |
分子量 |
283.75 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(2-methyl-1-phenylpropan-2-yl)-1-nitrosourea |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2,10-11-6-4-3-5-7-11)15-12(18)17(16-19)9-8-14/h3-7H,8-10H2,1-2H3,(H,15,18) |
InChI 键 |
HNFHQWTYUXBRNW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC=CC=C1)NC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)


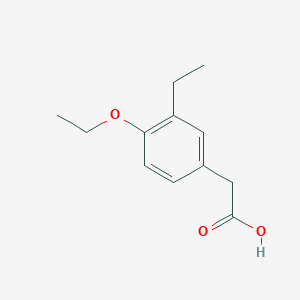

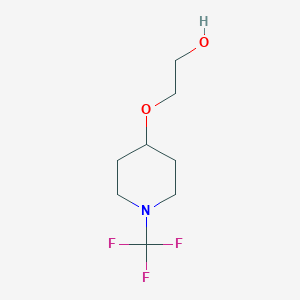
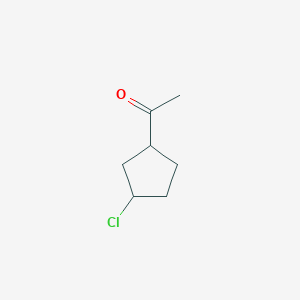
![(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B13961971.png)
